molecular formula C23H17ClN2O3S2 B2441332 5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-PHENYLTHIOPHENE-2,4-DIAMINE CAS No. 866844-40-8

5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-PHENYLTHIOPHENE-2,4-DIAMINE

Cat. No.: B2441332
CAS No.: 866844-40-8
M. Wt: 468.97
InChI Key: AXKANMYJNDOWMN-UHFFFAOYSA-N
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Description

5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-PHENYLTHIOPHENE-2,4-DIAMINE is a complex organic compound with a unique structure that includes amino, anilino, chlorophenyl, sulfonyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-PHENYLTHIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents like chlorosulfonic acid.

    Amino and Anilino Substitution: Amino and anilino groups are introduced through nucleophilic substitution reactions, often using aniline derivatives and ammonia or amines.

    Chlorophenyl Addition: The chlorophenyl group is added through electrophilic aromatic substitution reactions using chlorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and anilino groups, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, and alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as halogens (Cl₂, Br₂), nitric acid (HNO₃), and alkyl halides (R-X) are commonly employed.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Halogenated, nitrated, or alkylated products.

Scientific Research Applications

Chemistry

In chemistry, 5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-PHENYLTHIOPHENE-2,4-DIAMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its various functional groups allow it to interact with biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a subject of interest in pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-PHENYLTHIOPHENE-2,4-DIAMINE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-PHENYLTHIOPHENE-2,4-DIAMINE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[3-amino-5-anilino-4-(4-chlorophenyl)sulfonylthiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3S2/c24-16-11-13-18(14-12-16)31(28,29)22-19(25)21(20(27)15-7-3-1-4-8-15)30-23(22)26-17-9-5-2-6-10-17/h1-14,26H,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKANMYJNDOWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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